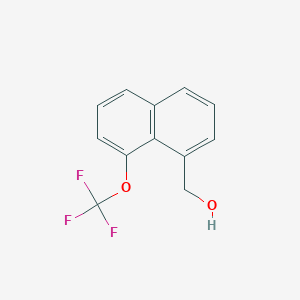
1-(Trifluoromethoxy)naphthalene-8-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethoxy)naphthalene-8-methanol is a chemical compound with the molecular formula C12H9F3O2 It is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, with a methanol group at the 8th position
Preparation Methods
The synthesis of 1-(Trifluoromethoxy)naphthalene-8-methanol typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring, followed by the addition of the methanol group. One common synthetic route includes the reaction of naphthalene with trifluoromethoxy iodide in the presence of a catalyst, followed by reduction to introduce the methanol group. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Trifluoromethoxy)naphthalene-8-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-(Trifluoromethoxy)naphthalene-8-methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-8-methanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(Trifluoromethoxy)naphthalene-8-methanol can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)naphthalene: Lacks the methanol group, leading to different chemical properties and applications.
1-(Trifluoromethoxy)benzene: Has a simpler structure and different reactivity.
8-Methoxynaphthalene: Contains a methoxy group instead of a trifluoromethoxy group, resulting in different chemical behavior
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further study and application.
Properties
Molecular Formula |
C12H9F3O2 |
|---|---|
Molecular Weight |
242.19 g/mol |
IUPAC Name |
[8-(trifluoromethoxy)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)17-10-6-2-4-8-3-1-5-9(7-16)11(8)10/h1-6,16H,7H2 |
InChI Key |
PNIIBSXUYRVORF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)C(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















